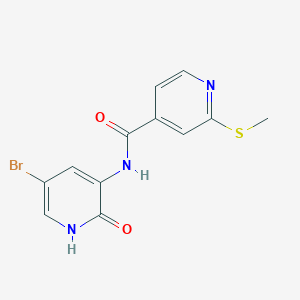
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid, also known as PBF-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PBF-2 belongs to the class of benzofuran carboxylic acid derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid involves its ability to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell proliferation. Activation of PPARγ by 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid leads to the upregulation of genes involved in apoptosis, neuroprotection, and immune modulation.
Biochemical and Physiological Effects:
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of oxidative stress and inflammation in the brain, and modulation of the immune response. 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has also been shown to regulate glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One advantage of using 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid in lab experiments is its ability to selectively activate the PPARγ pathway, which allows for the study of specific biological processes related to glucose and lipid metabolism, inflammation, and cell proliferation. However, one limitation of using 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid is its potential toxicity, as high doses of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid have been shown to induce liver damage in animal studies.
将来の方向性
There are several future directions for the study of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid, including the development of more potent and selective PPARγ agonists, the investigation of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid's potential therapeutic applications in metabolic disorders such as diabetes and obesity, and the exploration of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid's ability to modulate the immune response in the context of autoimmune diseases. Additionally, further studies are needed to investigate the potential toxicity of 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid and to determine safe dosages for therapeutic applications.
合成法
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzoic acid with various reagents such as thionyl chloride, triethylamine, and methyl phenyl carbonate. The resulting intermediate product is then reacted with an amine derivative, such as phenylalanine methyl ester, in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to yield 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid.
科学的研究の応用
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, through the activation of caspase enzymes. In neurology, 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. In immunology, 3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-(phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-16(20)15-14(12-8-4-5-9-13(12)23-15)18-17(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXACIYDCDJBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(OC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

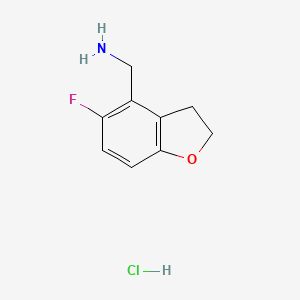
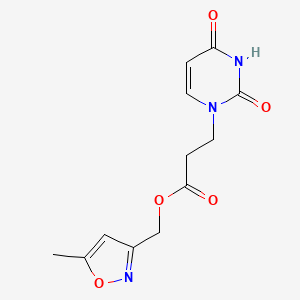
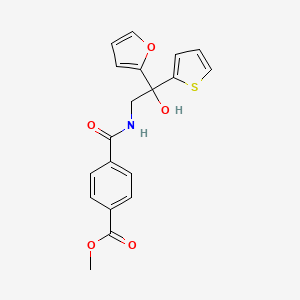
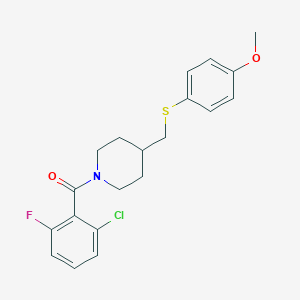
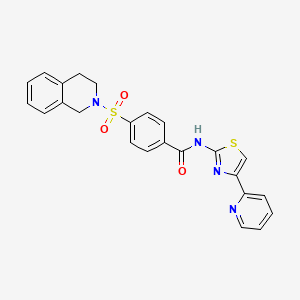

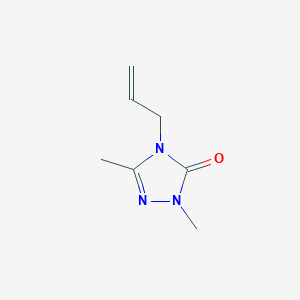
![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3010405.png)
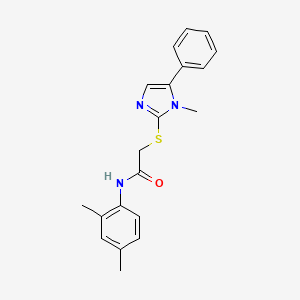
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)


